Ethyl[(4-methoxyphenyl)(pyridin-3-yl)methyl]amine, also referred to by its CAS number 1153032-83-7, is a chemical compound. There is limited information publicly available on its specific research applications. However, companies like BLD Pharm offer this compound commercially, often providing analytical data like Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Ultra-Performance Liquid Chromatography (UPLC) for characterization purposes [].
In the absence of specific research on Ethyl[(4-methoxyphenyl)(pyridin-3-yl)methyl]amine, we can analyze its structure to infer potential areas of scientific investigation. The molecule contains several functional groups commonly found in bioactive molecules:
Ethyl[(4-methoxyphenyl)(pyridin-3-yl)methyl]amine is a complex organic compound characterized by its unique structure, which includes an ethyl group attached to a pyridine and a methoxy-substituted phenyl group. The molecular formula for this compound is , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The compound features a central amine functional group, which contributes to its reactivity and potential biological activity.
There is no scientific research available on the mechanism of action of Ethyl[(4-methoxyphenyl)(pyridin-3-yl)methyl]amine.
These reactions are facilitated by the electron-donating properties of the methoxy group and the electron-withdrawing nature of the pyridine ring.
Research indicates that compounds similar to ethyl[(4-methoxyphenyl)(pyridin-3-yl)methyl]amine exhibit significant biological activities. Preliminary studies suggest potential applications in:
The synthesis of ethyl[(4-methoxyphenyl)(pyridin-3-yl)methyl]amine can be achieved through several methods:
Ethyl[(4-methoxyphenyl)(pyridin-3-yl)methyl]amine has potential applications in:
Interaction studies involving ethyl[(4-methoxyphenyl)(pyridin-3-yl)methyl]amine focus on its binding affinity and mechanism of action with various biological targets. These studies typically employ techniques such as:
Such studies are crucial for understanding its pharmacodynamics and optimizing its therapeutic potential.
Several compounds share structural similarities with ethyl[(4-methoxyphenyl)(pyridin-3-yl)methyl]amine. Here are a few notable examples:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Ethyl 4-(dimethylamino)phenyl)pyridin-3-amine | Contains dimethylamino group | Enhanced solubility and potential for increased bioactivity |
4-Methoxy-N-(pyridin-3-yl)aniline | Similar methoxy substitution | Potentially different biological activity due to aniline structure |
2-(4-Methoxyphenyl)-1-(pyridin-3-yl)ethanone | Incorporates a ketone functional group | Different reactivity profile compared to amine derivatives |
These compounds illustrate variations in substituents that can significantly influence their chemical behavior and biological activity, highlighting the uniqueness of ethyl[(4-methoxyphenyl)(pyridin-3-yl)methyl]amine within this chemical class.
The systematic nomenclature of ethyl[(4-methoxyphenyl)(pyridin-3-yl)methyl]amine follows International Union of Pure and Applied Chemistry guidelines, with the official name being N-[(4-methoxyphenyl)(3-pyridinyl)methyl]ethanamine. This compound is registered under the Chemical Abstracts Service number 1153032-83-7, which serves as its primary identifier in chemical databases and commercial applications. The molecular formula C15H18N2O indicates the presence of fifteen carbon atoms, eighteen hydrogen atoms, two nitrogen atoms, and one oxygen atom, resulting in a molecular weight of 242.32 grams per mole.
The compound exhibits multiple synonymous designations across different chemical databases and suppliers. Alternative nomenclature includes ethyl[(4-methoxyphenyl)(pyridin-3-yl)methyl]amine and N-[(4-methoxyphenyl)-pyridin-3-ylmethyl]ethanamine. The International Chemical Identifier key for this compound is FXKDFZKZUPPGMA-UHFFFAOYSA-N, providing a unique digital fingerprint for computational chemistry applications. The Simplified Molecular Input Line Entry System notation is CCNC(C1=CC=C(C=C1)OC)C2=CN=CC=C2, which enables rapid structural recognition and database searching.
The compound is also catalogued under various commercial identifiers, including MFCD12419670 in the MDL Information Systems database. Different suppliers utilize distinct catalogue numbers for commercial purposes, such as EN300-72295 from Enamine Ltd and other proprietary designations from chemical supply companies. These multiple identification systems reflect the compound's significance across diverse research and commercial applications, necessitating comprehensive tracking across multiple chemical databases and supply chains.
The development of ethyl[(4-methoxyphenyl)(pyridin-3-yl)methyl]amine emerges from the broader historical progression of pyridine derivative synthesis, which has been a cornerstone of heterocyclic chemistry since the early twentieth century. Pyridine-based compounds have long been recognized for their unique electronic properties and biological activities, leading to extensive research into synthetic methodologies for creating complex pyridine derivatives. The specific structural motif present in this compound represents an evolution in synthetic organic chemistry toward more sophisticated multi-component molecular architectures.
The synthesis of compounds containing both pyridine and methoxyphenyl moieties has been particularly influenced by advances in cross-coupling reactions and reductive amination techniques. Historical synthetic approaches to similar compounds have evolved from early methods involving harsh reaction conditions to more refined techniques utilizing palladium-catalyzed processes and modern reductive amination protocols. The development of efficient synthetic routes to trans-metanicotine derivatives and related compounds in the late twentieth and early twenty-first centuries provided important precedents for the synthetic approaches now applied to ethyl[(4-methoxyphenyl)(pyridin-3-yl)methyl]amine.
Recent advances in multi-component reactions and green chemistry principles have significantly influenced the synthetic approaches to this compound class. The application of ultrasound-assisted synthesis and the development of more efficient catalytic systems have enabled improved yields and reduced reaction times for complex amine syntheses. These methodological advances reflect the ongoing evolution of synthetic organic chemistry toward more sustainable and efficient processes, with compounds like ethyl[(4-methoxyphenyl)(pyridin-3-yl)methyl]amine serving as important targets for demonstrating these improved synthetic capabilities.
Ethyl[(4-methoxyphenyl)(pyridin-3-yl)methyl]amine is classified as a secondary amine, characterized by the presence of two organic substituents bound to the nitrogen atom along with one hydrogen atom. This classification places it within the broader category of aliphatic-aromatic amines, where the nitrogen center is connected to both aliphatic (ethyl) and aromatic (methoxyphenyl and pyridinyl) components. The structural complexity of this compound distinguishes it from simpler secondary amines, as it incorporates multiple aromatic systems that significantly influence its chemical and physical properties.
Within the framework of heterocyclic amines, this compound represents a significant example of pyridine-containing secondary amines. The pyridine nitrogen contributes additional basicity and coordination potential beyond the secondary amine functionality, creating a bifunctional molecule with enhanced chemical versatility. The presence of the methoxy substituent on the phenyl ring further modifies the electronic properties of the aromatic system, contributing to the compound's unique reactivity profile and potential biological activity.
The compound can also be classified as an N-alkylated aminomethylpyridine derivative, linking it to a broader class of compounds that have shown significant importance in medicinal chemistry and materials science applications. This classification emphasizes the structural relationship to other pharmacologically active compounds and highlights the potential for systematic structure-activity relationship studies. The specific substitution pattern present in ethyl[(4-methoxyphenyl)(pyridin-3-yl)methyl]amine places it within a subset of compounds that exhibit unique electronic and steric properties, making it valuable for specialized applications in synthetic and medicinal chemistry.
Classification Category | Specific Type | Key Structural Features |
---|---|---|
Amine Type | Secondary Amine | Two organic substituents on nitrogen |
Heteroaromaticity | Pyridine Derivative | 3-Pyridinyl substitution |
Aromatic Substitution | Methoxyphenyl System | Para-methoxy substitution |
Functional Complexity | Multi-aromatic Amine | Combined aliphatic-aromatic structure |
The significance of ethyl[(4-methoxyphenyl)(pyridin-3-yl)methyl]amine in pyridine-derivative research stems from its representation of advanced synthetic targets that combine multiple pharmacologically relevant structural motifs. Pyridine derivatives have been extensively studied for their roles in drug discovery, particularly due to their ability to improve water solubility and bioavailability in pharmaceutical applications. The specific substitution pattern present in this compound provides insights into structure-activity relationships and offers opportunities for systematic modification to optimize biological activity.
Research into pyridine scaffolds has demonstrated their versatility in medicinal chemistry applications, with numerous marketed drugs containing pyridine moieties. The incorporation of the methoxyphenyl group in ethyl[(4-methoxyphenyl)(pyridin-3-yl)methyl]amine creates opportunities for hydrogen bonding interactions and modified electronic properties that may enhance biological activity. Studies of similar compounds have shown that the position of substitution on the pyridine ring significantly affects molecular interactions and biological efficacy, making this compound valuable for comparative studies.
The compound serves as an important intermediate in the synthesis of more complex pyridine-based molecules, particularly those designed for pharmaceutical applications. The synthetic methodologies developed for its preparation contribute to the broader understanding of efficient routes to complex heterocyclic amines. Recent research has emphasized the importance of developing sustainable synthetic approaches to pyridine derivatives, with this compound serving as a model system for evaluating new synthetic methodologies and reaction conditions.
Contemporary research into pyridine derivatives has increasingly focused on their applications beyond traditional medicinal chemistry, including materials science and catalysis applications. Ethyl[(4-methoxyphenyl)(pyridin-3-yl)methyl]amine represents a structurally complex example that can serve as a ligand in coordination chemistry or as a building block for advanced materials. The combination of electron-donating and electron-accepting groups within its structure provides opportunities for fine-tuning electronic properties in specialized applications, contributing to its significance in ongoing pyridine-derivative research programs.
Research Domain | Specific Applications | Structural Advantages |
---|---|---|
Medicinal Chemistry | Drug intermediate synthesis | Enhanced solubility properties |
Coordination Chemistry | Metal complex formation | Dual nitrogen coordination sites |
Materials Science | Advanced polymer synthesis | Electronic property modulation |
Synthetic Methodology | Route development studies | Multi-component reaction target |
The pyridin-3-yl moiety in Ethyl[(4-methoxyphenyl)(pyridin-3-yl)methyl]amine represents a fundamental aromatic heterocycle that significantly influences the compound's electronic and chemical properties. The pyridine ring system maintains the characteristic six-membered aromatic structure with one nitrogen atom substituted at the 3-position, creating a unique electronic environment that differentiates it from simple benzene derivatives [1] [2].
The nitrogen atom in the pyridine ring adopts sp2 hybridization, contributing one electron to the aromatic π-system while maintaining a lone pair in an sp2 orbital that lies in the plane of the ring [3] [4]. This orbital arrangement is crucial because the lone pair does not participate in the aromatic sextet, distinguishing pyridine from other nitrogen-containing aromatics such as pyrrole where the nitrogen lone pair contributes to aromaticity [5] [6]. The electronic structure follows Hückel's rule with six π-electrons (4n+2, where n=1), ensuring aromatic stability and characteristic reactivity patterns [1] [2].
The basicity of the pyridin-3-yl nitrogen is significantly reduced compared to aliphatic amines due to the sp2 hybridization and the electron-withdrawing nature of the aromatic system [7]. The pKa value for pyridine itself is approximately 5.2, substantially lower than saturated cyclic amines like piperidine (pKa ~11) [7]. This reduced basicity stems from the s-character of the sp2 orbital housing the lone pair, which holds electrons more tightly to the nucleus compared to sp3 orbitals [8] [7].
The 3-position substitution pattern creates specific steric and electronic effects that influence molecular reactivity. Unlike 2-substituted pyridines, which experience significant steric hindrance between substituents and the nitrogen lone pair, the 3-position allows for more favorable geometric arrangements while maintaining electronic communication through the aromatic system [9] [10]. This positioning enables optimal overlap for conjugative effects while minimizing destabilizing steric interactions.
The 4-methoxyphenyl group represents a classic example of an electron-donating aromatic substituent that significantly modulates the electronic properties of the hybrid structure. The methoxy group exhibits a pronounced resonance effect (+M effect) that overrides its weaker inductive electron-withdrawing tendency (-I effect), resulting in net electron donation to the aromatic ring system [11] [12] [13].
The para-positioning of the methoxy substituent creates optimal conditions for resonance stabilization through direct conjugation with the benzene ring. Multiple resonance structures can be drawn showing electron density delocalization from the oxygen lone pairs into the aromatic π-system, with negative charge formally placed on the carbon atoms ortho and para to the methoxy group [11] [13]. This electron donation significantly increases the electron density at these positions, making them more nucleophilic and reactive toward electrophilic substitution reactions [15].
The electronic effects of the methoxy group extend beyond simple electron donation. The oxygen atom's electronegativity creates a dipole moment that influences intermolecular interactions and affects the compound's physical properties [16]. Studies on related 4-methoxyphenyl compounds demonstrate that this substitution pattern enhances lipophilicity while providing sites for hydrogen bonding interactions through the lone pairs on oxygen [16] .
Spectroscopic characteristics of the 4-methoxyphenyl moiety provide distinctive signatures for structural identification. The methoxy group typically appears as a singlet around 3.7-3.8 ppm in 1H NMR spectra, while the aromatic protons show characteristic splitting patterns with the para-substituted pattern displaying two doublets [16]. In infrared spectroscopy, the C-O-C asymmetric stretch appears around 1260-1200 cm⁻¹, providing a diagnostic peak for methoxy identification [16].
The conformational preferences of the methoxy group favor coplanar arrangements with the benzene ring to maximize resonance overlap [18] [13]. Rotation barriers around the C-O bond are typically low (0.5-1 kcal/mol), allowing rapid equilibration between conformers at room temperature while maintaining the preferred planar geometry for optimal electronic delocalization [10].
The ethylamine component of Ethyl[(4-methoxyphenyl)(pyridin-3-yl)methyl]amine functions as a secondary amine with distinctive nucleophilic properties influenced by both electronic and steric factors. The classification as a secondary amine arises from the nitrogen atom bearing one ethyl substituent and one complex organic substituent containing both aromatic rings [8] [19].
The nucleophilicity of the ethylamine nitrogen is enhanced compared to primary amines due to the electron-donating properties of the ethyl group [8] [19]. This increased nucleophilicity manifests in reactions with electrophiles, where the secondary amine readily participates in alkylation, acylation, and other substitution processes [8] [20]. However, the presence of the bulky aromatic substituent creates moderate steric hindrance that can influence reaction rates and selectivity patterns [19].
The reactivity profile of secondary amines includes several characteristic transformations. Alkylation reactions can proceed through nucleophilic substitution mechanisms, though over-alkylation to tertiary amines represents a potential side reaction [19] [21]. The relative nucleophilicity order places secondary amines between primary and tertiary amines, with the specific reactivity depending on the electronic nature of the substituents [8] [19].
Conformational analysis of the ethyl group reveals preferences for staggered arrangements that minimize steric interactions with adjacent groups [22] [10]. The rotation barrier around the N-C(ethyl) bond is relatively low (1-2 kcal/mol), permitting rapid conformational interconversion at ambient temperatures [22]. The preferred conformations balance hyperconjugative stabilization from C-H bonds with steric avoidance of the aromatic substituents.
Hydrogen bonding capabilities of the secondary amine nitrogen provide additional reactivity pathways and influence molecular recognition processes [9]. The nitrogen can function as both a hydrogen bond acceptor through its lone pair and, under appropriate conditions, as a donor when protonated [9]. These interactions become particularly important in biological systems and during crystallization processes [9].
The molecular architecture of Ethyl[(4-methoxyphenyl)(pyridin-3-yl)methyl]amine introduces several stereochemical elements that influence both its static structure and dynamic behavior. The central methyl bridge carbon represents a stereogenic center bearing four different substituents: hydrogen, ethylamino group, 4-methoxyphenyl group, and pyridin-3-yl group [9] [23].
This stereogenic center creates the potential for enantiomeric forms (R and S configurations) with distinct three-dimensional arrangements [9] [23]. The assignment of absolute configuration follows Cahn-Ingold-Prelog priority rules, where the substituent priorities are determined by atomic number and connectivity patterns [23]. The presence of this stereocenter introduces chirality into the molecule, potentially leading to different biological activities and physical properties for each enantiomer [9] [23].
The nitrogen atom geometry presents additional stereochemical complexity through its pyramidal arrangement [9]. While secondary amines typically undergo rapid inversion at nitrogen with low energy barriers (5-10 kcal/mol), the specific substitution pattern in this compound may influence inversion rates [9] [5]. The combination of the electron-withdrawing aromatic groups and the electron-donating ethyl substituent creates an asymmetric electronic environment that could potentially affect inversion dynamics [9].
Atropisomerism represents another stereochemical consideration arising from restricted rotation around the bond connecting the two aromatic rings [9] [10]. The degree of rotational freedom depends on the steric interactions between the pyridine and phenyl rings, influenced by substituent size and electronic effects [10] [24]. Barriers to rotation typically range from 1-3 kcal/mol for simple biaryl systems, though specific substituent patterns can significantly modify these values [10].
The overall molecular conformation results from the interplay of multiple stereochemical factors including bond rotations, ring conformations, and intermolecular interactions [9] [22]. Computational studies on related systems suggest that multiple low-energy conformers may coexist at room temperature, with populations determined by the relative energies of different rotational states [22] [10].
The conformational energy landscape of Ethyl[(4-methoxyphenyl)(pyridin-3-yl)methyl]amine encompasses multiple rotatable bonds and their associated energy barriers, creating a complex three-dimensional potential energy surface. Understanding this landscape provides insight into the molecule's preferred geometries, dynamic behavior, and reactivity patterns [25] [26].
The primary conformational degrees of freedom include rotation around the C(bridge)-N(pyridine) bond, C(bridge)-C(phenyl) bond, N(amine)-C(ethyl) bond, and the dihedral angle between the pyridine and phenyl rings [27] [10]. Each rotatable bond contributes to the overall conformational space, with energy barriers ranging from less than 1 kcal/mol for simple alkyl rotations to several kcal/mol for rotations involving aromatic systems [22] [10].
The C(bridge)-N(pyridine) rotation experiences moderate barriers (2-4 kcal/mol) due to the need to maintain favorable orbital overlap while avoiding steric clashes between the nitrogen lone pair and adjacent substituents [9] [10]. The preferred conformations typically adopt anti arrangements that minimize repulsive interactions while preserving electronic delocalization pathways [9].
The phenyl-pyridine dihedral angle represents a particularly important conformational parameter that balances conjugative stabilization against steric strain [28] [10]. Completely coplanar arrangements maximize π-π orbital overlap but may introduce unfavorable steric interactions, while perpendicular orientations eliminate electronic communication but reduce steric strain [28] [29]. The optimal dihedral angles typically fall in the range of 30-60 degrees, representing a compromise between these competing factors [10].
Molecular dynamics simulations on related aromatic systems demonstrate that conformational interconversion occurs on timescales ranging from picoseconds to nanoseconds, depending on the specific barrier heights [25] [26]. The thermal energy available at room temperature (approximately 0.6 kcal/mol) ensures rapid sampling of low-energy conformational states while higher-energy conformers remain less populated according to Boltzmann distribution principles [25].
The conformational energy landscape also influences intermolecular interactions and crystal packing arrangements [30] [10]. Different conformers may exhibit varying tendencies for π-π stacking, hydrogen bonding, and van der Waals interactions, affecting both solution-phase behavior and solid-state properties [30]. Understanding these conformational preferences becomes crucial for predicting biological activity, designing synthetic routes, and optimizing physicochemical properties [23] [10].